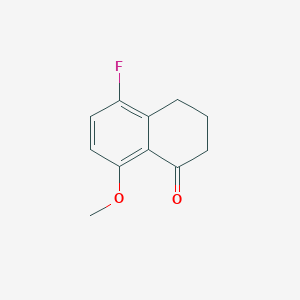
5-Fluoro-8-methoxy-1-tetralone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2h)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2h)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introduction of the methoxy group using methanol in the presence of a base such as sodium hydride (NaH).
Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions, possibly using Lewis acids like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the ketone group to an alcohol.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2h)-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2h)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxynaphthalene: Similar structure but lacks the dihydro and ketone functionalities.
8-Methoxy-3,4-dihydronaphthalen-1(2h)-one: Similar but without the fluorine atom.
Uniqueness
The combination of fluorine and methoxy groups in 5-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2h)-one may confer unique properties such as enhanced stability, reactivity, or biological activity compared to its analogs.
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
5-fluoro-8-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11FO2/c1-14-10-6-5-8(12)7-3-2-4-9(13)11(7)10/h5-6H,2-4H2,1H3 |
InChI Key |
FMLPACUQSAKYAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


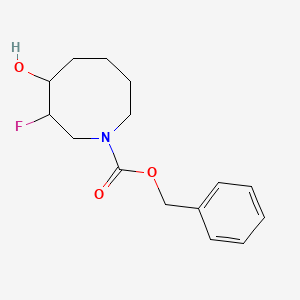
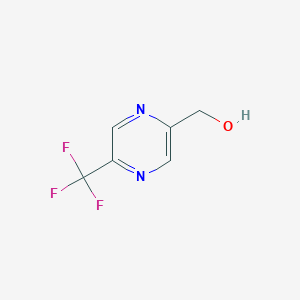
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride](/img/structure/B12981151.png)
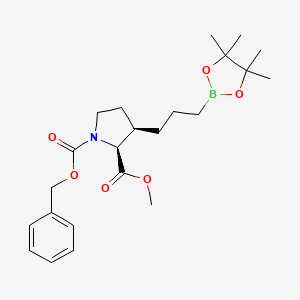
![4-Aminobenzo[4,5]imidazo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B12981168.png)
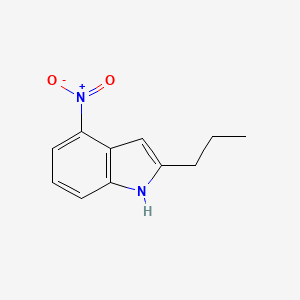
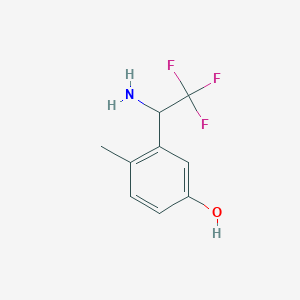
![tert-Butyl (5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12981180.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12981181.png)


![5-Methyl-4,5-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B12981196.png)
![1,8-Diazaspiro[4.5]decane](/img/structure/B12981206.png)

